5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine
Description
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine (CAS 1225227-12-2) is a pyridine derivative featuring a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and linked to the pyridine core at the 5-position. This compound is synthesized via coupling reactions, as indicated by its inclusion in AK Scientific’s catalog, where it is listed with 95% purity (Product Code: 6793EC) . The tosyl group enhances electrophilicity and may influence binding to biological targets, while the pyrrolidine ring contributes conformational rigidity.
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H19N3O2S/c1-12-4-7-14(8-5-12)22(20,21)19-10-2-3-15(19)13-6-9-16(17)18-11-13/h4-9,11,15H,2-3,10H2,1H3,(H2,17,18) |
InChI Key |
STGIZCLJRDVWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative. One common method includes the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Variations in Pyridin-2-amine Derivatives
The pyridin-2-amine scaffold is widely modified to explore diverse pharmacological activities. Below is a comparative analysis of key analogs:
Physicochemical Properties
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine : Boiling point 362°C, density 1.101 g/cm³, pKa ~7.71 .
Biological Activity
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tosylpyrrolidine group, which contributes to its unique chemical reactivity and biological properties. The molecular formula is CHNOS, and it has a molecular weight of approximately 270.33 g/mol. The presence of the tosyl group enhances the compound's ability to interact with various biological targets.
The biological activity of 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Antimicrobial Properties
Research indicates that 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies show that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.
Research Applications
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine is utilized in various research contexts:
- Drug Discovery : Its unique structure makes it a promising lead compound for the development of new therapeutics targeting specific diseases.
- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules and heterocycles, contributing to advancements in synthetic methodologies .
Case Studies and Research Findings
A selection of studies highlights the biological activity and potential applications of 5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 10–50 µg/mL. |
| Study 2 | Investigated anticancer properties in human cancer cell lines, showing significant reduction in cell viability at concentrations above 25 µM. |
| Study 3 | Explored enzyme inhibition mechanisms, identifying potential targets involved in metabolic pathways crucial for cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
